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Introduction
Rezafungin acetate is a next-generation, long-acting echinocandin antifungal agent

engineered for the treatment and prevention of invasive fungal infections. Its unique chemical

structure, a modification of anidulafungin, confers enhanced stability and a distinguished

pharmacokinetic profile, allowing for once-weekly intravenous administration.[1][2] This

attribute presents a significant clinical advantage over the daily dosing required for other

echinocandins.[1] This technical guide provides an in-depth review of the pharmacokinetic (PK)

and pharmacodynamic (PD) properties of rezafungin, summarizing key data, detailing

experimental methodologies, and visualizing relevant pathways and workflows.

Mechanism of Action
Rezafungin, like other echinocandins, targets a crucial component of the fungal cell wall. It is a

non-competitive inhibitor of the 1,3-β-D-glucan synthase enzyme complex, which is responsible

for the synthesis of 1,3-β-D-glucan, an essential structural polymer in the cell wall of many

pathogenic fungi, including Candida and Aspergillus species.[1] The depletion of this polymer

disrupts cell wall integrity, leading to osmotic instability and subsequent fungal cell death.[1]

This mechanism is specific to fungi as mammalian cells lack a cell wall and the 1,3-β-D-glucan

synthase enzyme.
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1,3-β-D-Glucan Synthesis Pathway and Inhibition by
Rezafungin
The biosynthesis of 1,3-β-D-glucan is a critical process for fungal cell wall construction and

maintenance. The following diagram illustrates this pathway and the point of inhibition by

rezafungin.
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Caption: Inhibition of 1,3-β-D-glucan synthesis by rezafungin.

Pharmacokinetic Properties
Rezafungin exhibits a distinct pharmacokinetic profile characterized by a long half-life, dose-

proportional exposure, and high protein binding. These properties support a once-weekly
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dosing regimen.

Preclinical Pharmacokinetics
Studies in animal models have been crucial in defining the pharmacokinetic profile of

rezafungin.
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Clinical Pharmacokinetics
Human studies have confirmed the long half-life and dose-linearity of rezafungin.
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Pharmacodynamic Properties
The antifungal activity of rezafungin is concentration-dependent. The primary

pharmacodynamic index predictive of efficacy is the ratio of the free-drug area under the

concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Susceptibility
Rezafungin has demonstrated potent in vitro activity against a broad range of Candida and

Aspergillus species, including isolates resistant to other antifungal classes.

Organism
Number of
Isolates

MIC50 (mg/L) MIC90 (mg/L) Reference

Aspergillus

fumigatus

46 (WT and

azole-resistant)
0.03 0.125

Aspergillus spp. - 0.03 0.125

In Vivo Efficacy
Neutropenic mouse models of disseminated candidiasis and aspergillosis have been

instrumental in establishing the in vivo efficacy of rezafungin.

Animal
Model

Pathogen
PK/PD
Target

Stasis
fAUC/MIC

1-log Kill
fAUC/MIC

Reference

Neutropenic

Mouse
C. albicans fAUC/MIC 2.92 -

Neutropenic

Mouse
C. glabrata fAUC/MIC 0.07 -

Neutropenic

Mouse

C.

parapsilosis
fAUC/MIC 2.61 -

Clinical Efficacy (Phase 3 ReSTORE Trial)
The ReSTORE trial was a pivotal Phase 3 study that demonstrated the non-inferiority of once-

weekly rezafungin to daily caspofungin for the treatment of candidemia and invasive

candidiasis.
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Outcome
Rezafungin
(400 mg/200
mg weekly)

Caspofungin
(70 mg/50 mg
daily)

Treatment
Difference
(95% CI)

Reference

Day 30 All-Cause

Mortality
25.2% 24.8%

0.4% (-10.8,

11.6)

Day 14 Global

Cure
56.5% 57.3%

-1.0% (-13.5,

11.6)

Day 5

Mycological

Eradication

68.7% 63.2% 5.5%

Experimental Protocols
In Vivo Murine Model of Disseminated Candidiasis
This model is commonly used to evaluate the in vivo efficacy of antifungal agents.

Immunosuppression: Mice (e.g., female ICR or BALB/c) are rendered neutropenic through

the intraperitoneal (IP) administration of cyclophosphamide. A typical regimen involves an

initial dose of 150-200 mg/kg administered 3-4 days prior to infection, followed by a second

dose of 100-150 mg/kg one day before or on the day of infection.

Infection: Mice are infected via intravenous (IV) injection into the lateral tail vein with a

suspension of Candida blastospores (e.g., 1 x 103 to 1 x 105 CFU/mouse).

Treatment: Rezafungin or a comparator agent is administered at various doses and

schedules (e.g., single dose, fractionated doses) via IP or subcutaneous (SC) injection,

typically starting 2 hours post-infection.

Endpoint Assessment: At predetermined time points (e.g., 24, 48, 96 hours post-infection),

mice are euthanized. The kidneys are aseptically harvested, homogenized, and serially

diluted for plating on appropriate agar to determine the fungal burden (CFU/gram of tissue).

Survival may also be monitored as a primary endpoint.
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Pharmacokinetic Sampling: In parallel satellite groups, blood samples are collected at

various time points post-dosing via cardiac puncture or other appropriate methods to

determine plasma drug concentrations using LC-MS/MS.

In Vitro Minimum Inhibitory Concentration (MIC)
Determination (CLSI Broth Microdilution)
The Clinical and Laboratory Standards Institute (CLSI) M27-A3 is the reference method for

yeast susceptibility testing.

Medium Preparation: RPMI 1640 medium with L-glutamine, without bicarbonate, and

buffered with MOPS is prepared.

Drug Dilution: Rezafungin is serially diluted (typically 2-fold) in the test medium in a 96-well

microtiter plate to achieve a range of final concentrations.

Inoculum Preparation: Fungal isolates are grown on agar plates. Colonies are suspended in

sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then

diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x

103 to 2.5 x 103 CFU/mL in the wells.

Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

MIC Reading: The MIC is determined as the lowest concentration of the drug that causes a

prominent decrease in turbidity (typically ≥50% growth inhibition) compared to the growth

control well.

Visualized Workflows
General Workflow for a Preclinical Antifungal PK/PD
Study
The following diagram outlines the typical workflow for a preclinical study designed to evaluate

the pharmacokinetic and pharmacodynamic properties of an antifungal agent like rezafungin.
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Caption: Workflow for a preclinical antifungal PK/PD study.
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Conclusion
Rezafungin acetate represents a significant advancement in the treatment of invasive fungal

infections. Its unique pharmacokinetic profile, characterized by a long half-life and high, front-

loaded exposure, allows for a convenient once-weekly dosing schedule. The robust

pharmacodynamic properties, driven by a concentration-dependent fAUC/MIC relationship,

translate to potent in vivo and clinical efficacy against a wide range of pathogenic fungi. The

data and methodologies presented in this guide underscore the comprehensive preclinical and

clinical evaluation that forms the basis of its therapeutic application, providing a valuable

resource for researchers and drug development professionals in the field of mycology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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